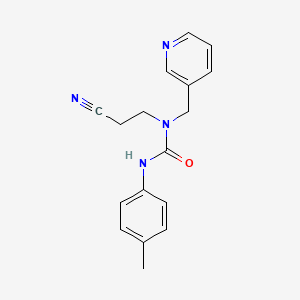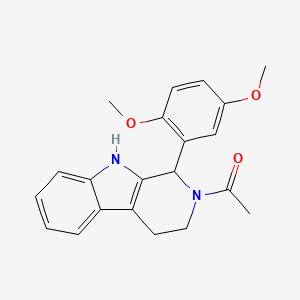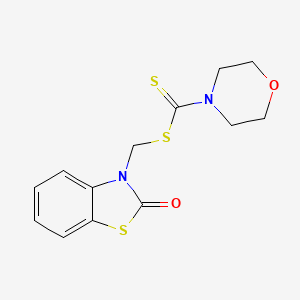
3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is also known by its chemical name, BDF-8634. It is a member of the benzamide class of compounds and has been found to have several interesting properties that make it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and inflammation. Specifically, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, 3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide has been found to have several other biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide in lab experiments is its specificity. This compound has been found to selectively inhibit the activity of certain enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research involving 3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide. One area of interest is the development of new cancer therapies based on this compound. Another potential direction is the study of the role of CK2 and COX-2 in other disease processes, such as neurodegenerative diseases and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in experimental systems.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide involves a multi-step process that begins with the reaction of 2,4-difluoroaniline with 3-bromobenzoyl chloride. The resulting product is then treated with sodium ethoxide to form the final compound. This synthesis method has been optimized to produce high yields of pure product.
Aplicaciones Científicas De Investigación
3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the study of cancer. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO2/c1-2-21-14-6-3-9(7-11(14)16)15(20)19-13-5-4-10(17)8-12(13)18/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLESPFLCJPEDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2,4-difluorophenyl)-4-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)

![1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5232180.png)
![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)




![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)
